molecular formula C8H9NO B8815419 3-(3-PYRIDYL)-2-PROPEN-1-OL

3-(3-PYRIDYL)-2-PROPEN-1-OL

Cat. No. B8815419
M. Wt: 135.16 g/mol
InChI Key: RSFCHWDTMRVOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05089495

Procedure details

Triethylamine (1.4 ml) and ethyl chloroformate (0.94 ml) were added in succession to a stirred suspension of 3-(3-pyridyl)propenoic acid [1.49 g; prepared from pyridine-3-carbaldehyde and malonic acid using the general method described in Organic Synthesis, Coll, Vol. 4, 1963, 730] in tetrahydrofuran (40 ml) which had been cooled to -15° C. The mixture was stirred at this temperature for 30 minutes and then filtered. The filtrate was added over 15 minutes to a stirred solution of sodium borohydride (0.94 g) in water (8 ml) which had been cooled in an ice-bath. The mixture was stirred at ambient temperature for 3 hours then partitioned between diethyl ether and a dilute aqueous sodium hydroxide solution. The aqueous layer was extracted with diethyl ether and ethyl acetate. The combined organic extracts were washed with a saturated aqueous sodium chloride solution, dried (Na2SO4) and evaporated. The residue was purified by column chromatography eluting with toluene/ethyl acetate (1/1 v/v) to give 3-(3-pyridyl)prop-2-en-1-ol as an oil (0.84 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.94 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(OCC)=O.[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]=[CH:14][C:15](O)=[O:16])[CH:8]=1.N1C=CC=C(C=O)C=1.C(O)(=O)CC(O)=O>O1CCCC1.C(N(CC)CC)C>[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]=[CH:14][CH2:15][OH:16])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.94 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC(=O)O
Name
Quantity
1.4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was added over 15 minutes to a stirred solution of sodium borohydride (0.94 g) in water (8 ml) which
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled in an ice-bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
then partitioned between diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether and ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with toluene/ethyl acetate (1/1 v/v)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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